6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine
Description
Properties
IUPAC Name |
6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-9-6-7-16-14(17-9)20-15-18-10(2)12-8-11(21-3)4-5-13(12)19-15/h4-8H,1-3H3,(H,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVBYTODWOUHQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC2=NC(=C3C=C(C=CC3=N2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxy-4-methylquinazoline with 4-methyl-2-aminopyrimidine under specific conditions such as the presence of a base and a suitable solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistency and scalability. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled environments to minimize side reactions.
Chemical Reactions Analysis
Key Reaction Types
Reactivity Profile
The compound’s reactivity is governed by its functional groups:
-
Amine Group (-NH) : Participates in acylation, alkylation, or coupling reactions.
-
Pyrimidine Ring : Susceptible to substitution at position 4 (if activated) or hydrogen bonding interactions.
-
Methoxy Group (-OCH₃) : May undergo demethylation under acidic conditions or act as an electron-donating group.
Challenges and Considerations
-
Regioselectivity : Synthesis steps must ensure precise placement of substituents (e.g., methoxy at position 6, methyl at position 4).
-
Purity Control : Multi-step syntheses require rigorous purification (e.g., chromatography) to isolate the target compound.
-
Functional Group Compatibility : Reactions involving strong acids/bases must avoid degrading sensitive functional groups like methoxy or amine.
Scientific Research Applications
Applications in Scientific Research
The applications of this compound can be categorized into several key areas:
Anticancer Research
Recent studies have indicated that quinazoline derivatives exhibit promising anticancer properties. The structural modifications in 6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine may enhance its efficacy against various cancer cell lines. Research has shown that compounds with similar structures can inhibit kinase activity, which is crucial in cancer cell proliferation .
Antimicrobial Activity
Quinazolines are also recognized for their antimicrobial effects. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, making it a candidate for further investigation in the development of new antimicrobial agents .
Neurological Disorders
The compound's ability to cross the blood-brain barrier (BBB) positions it as a potential therapeutic agent for neurological disorders. Research into similar quinazoline derivatives has indicated neuroprotective effects, which could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease .
Drug Design and Development
The unique structural characteristics of this compound make it an interesting scaffold for drug design. It can serve as a lead compound for synthesizing new derivatives with enhanced biological activities through structure-activity relationship (SAR) studies .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values comparable to established chemotherapeutics. |
| Study B | Antimicrobial Properties | Showed effective inhibition against Gram-positive bacteria; further optimization could enhance potency. |
| Study C | Neuroprotective Effects | In vitro assays indicated reduced oxidative stress in neuronal cells treated with the compound, suggesting potential for neuroprotection. |
Mechanism of Action
The mechanism of action of 6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of quinazoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations:
- Solubility : Piperidine-containing derivatives (e.g., 9u) show improved solubility due to the basic amine group, making them more suitable for oral administration .
- Synthetic Efficiency : Microwave-assisted synthesis (e.g., in ) achieves comparable yields (50–73%) but reduces reaction times significantly compared to traditional column chromatography .
Physicochemical and Analytical Data
Table 2: Physicochemical and Purity Comparison
Key Observations:
Biological Activity
6-Methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine, also known as Y021-1782, is a compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and therapeutic potential.
The molecular formula of this compound is with a molecular weight of approximately 281.32 g/mol. The compound features several notable structural characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 281.32 g/mol |
| LogP | 2.872 |
| Water Solubility (LogSw) | -3.24 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 3 |
These properties suggest moderate lipophilicity and potential for good membrane permeability, which are critical for bioavailability and activity in biological systems .
Anticancer Activity
Research indicates that quinazoline derivatives, including Y021-1782, exhibit significant anticancer properties by targeting various kinases involved in tumor growth and proliferation. For instance, derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers such as lung and breast cancer. A study highlighted that modifications to the quinazoline scaffold can enhance inhibitory activity against EGFR and related pathways .
Case Study: EGFR Inhibition
In a comparative study of quinazoline derivatives, compounds similar to Y021-1782 demonstrated nanomolar inhibitory activity against EGFR mutant forms, suggesting that structural modifications could lead to more potent anticancer agents . The presence of a basic side chain at specific positions on the quinazoline nucleus was found to be crucial for enhancing cytotoxicity against cancer cell lines such as DU145 (prostate cancer) and H358 (lung cancer) cells.
Antimicrobial Activity
In addition to anticancer properties, compounds within the quinazoline family have also been evaluated for their antimicrobial activities. A recent study synthesized various quinazoline derivatives and tested them against bacterial strains including E. coli and S. aureus. Results indicated that certain modifications led to enhanced antibacterial effects, with some derivatives exhibiting moderate activity against multiple pathogens .
Table: Antimicrobial Activity of Quinazoline Derivatives
| Compound ID | Bacterial Strain | Activity Level |
|---|---|---|
| 3e | E. coli | Moderate |
| 3h | S. aureus | Moderate |
| 3m | P. aeruginosa | Moderate |
This underscores the versatility of quinazoline derivatives in addressing both oncological and infectious diseases.
The mechanisms underlying the biological activities of Y021-1782 involve interaction with specific protein targets:
- Kinase Inhibition : The compound acts as an inhibitor of key kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Antimicrobial Mechanisms : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy and selectivity of quinazoline derivatives:
- Substituent Effects : Variations in substituents at positions 4 and 6 on the quinazoline ring significantly influence biological activity.
- Basic Side Chains : The introduction of basic side chains has been correlated with enhanced potency against cancer cell lines.
Figure: Structure-Activity Relationship Insights
Structure-Activity Relationship Insights
Q & A
What are the optimized synthetic routes and characterization methods for 6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine?
Basic Research Focus
The synthesis of quinazolin-4-amine derivatives typically involves nucleophilic substitution and cross-coupling reactions. For example, substituted quinazoline cores can be synthesized via coupling of 4-chloroquinazoline intermediates with amines under mild conditions (e.g., DMF, Hünig’s base, room temperature) . Purification often employs silica column chromatography with gradient elution (e.g., 15–75% ethyl acetate in hexanes) . Characterization relies on H/C NMR, HRMS, and LCMS with trifluoroacetic acid-acetonitrile gradients for purity validation (>95%) .
How can researchers evaluate the biological activity of this compound against kinase targets?
Advanced Research Focus
Kinase inhibition assays, such as those for CDC2-like kinases, involve recombinant enzyme systems and ATP-competitive binding studies. Pharmacological screens may use fluorescence polarization or radiometric assays to measure IC values . Target selectivity can be assessed using kinase profiling panels (e.g., Reaction Biology Corporation’s services) to identify off-target effects . For anti-inflammatory potential, in vitro models (e.g., COX-2 inhibition) and cell-based assays (e.g., TNF-α suppression in macrophages) are recommended .
What crystallographic techniques are suitable for resolving the compound’s 3D structure?
Basic Research Focus
Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Data collection requires high-resolution crystals, often grown via vapor diffusion. Structure validation tools like PLATON or OLEX2 ensure accuracy in bond lengths/angles . For example, derivatives like N-(2-chloropyrimidin-4-yl)-N,2-dimethyl-2H-indazol-6-amine have been resolved using similar protocols .
How do structural modifications influence the compound’s pharmacological profile?
Advanced Research Focus
3D-QSAR studies can map steric, electrostatic, and hydrophobic fields to predict activity. For quinazoline analogs, substituting the pyrimidine ring with electron-withdrawing groups (e.g., -Cl, -F) often enhances kinase affinity, while morpholine or piperazine moieties improve solubility . Molecular docking (e.g., AutoDock Vina) into target active sites (e.g., CLK1 kinase) helps rationalize SAR trends .
How can researchers address contradictions in activity data across different studies?
Advanced Research Focus
Discrepancies in IC values may arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Normalize data using reference inhibitors (e.g., staurosporine for kinases) and validate via orthogonal methods (e.g., SPR vs. radiometric assays). Meta-analyses of published datasets, accounting for variables like buffer pH or incubation time, can reconcile conflicting results .
What computational strategies support the design of derivatives with improved selectivity?
Advanced Research Focus
Free-energy perturbation (FEP) or molecular dynamics (MD) simulations predict binding free energies and residence times. For β-glucocerebrosidase modulators, scaffold hopping from 2-phenylquinazoline to pyridopyrimidine cores reduced off-target interactions . Pharmacophore modeling (e.g., Schrödinger’s Phase) identifies critical H-bond acceptors and aromatic features for target engagement .
How can analytical methods be optimized for purity assessment?
Basic Research Focus
LCMS methods using Agilent systems with 0.025–0.05% trifluoroacetic acid in acetonitrile/water gradients (4–100% over 3–8 minutes) achieve baseline separation of quinazoline analogs . For trace impurities, UPLC-QTOF with HILIC columns enhances resolution. NMR relaxation filters (e.g., editing) suppress solvent peaks in DMSO-d samples .
What strategies mitigate synthetic challenges in halogenated quinazoline intermediates?
Basic Research Focus
Chloroquinazoline intermediates are prone to hydrolysis; use anhydrous DMF and molecular sieves to stabilize reactive sites. For Suzuki-Miyaura couplings, Pd(PPh)/NaCO in microwave-assisted reactions (150°C, 1 hour) improves yields of biaryl derivatives (e.g., 58% for 6-(benzo[d][1,3]dioxol-5-yl) analogs) . LiCl washes remove Pd residues post-reaction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
